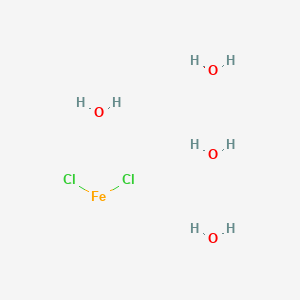

Ferrous chloride tetrahydrate

Description

Properties

CAS No. |

13478-10-9 |

|---|---|

Molecular Formula |

Cl2FeH8O4 |

Molecular Weight |

198.81 g/mol |

IUPAC Name |

iron(2+);dichloride;tetrahydrate |

InChI |

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

WSSMOXHYUFMBLS-UHFFFAOYSA-L |

SMILES |

O.O.O.O.Cl[Fe]Cl |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Fe+2] |

Related CAS |

7758-94-3 (Parent) |

Synonyms |

ferrous chloride ferrous chloride, 2H2-labeled cpd dihydrate ferrous chloride, 2H2-labeled cpd hexahydrate ferrous chloride, 2H2-labeled cpd monohydrate ferrous chloride, 2H2-labeled cpd tetrahydrate ferrous chloride, dihydrate ferrous chloride, hexahydrate ferrous chloride, hydrate ferrous chloride, monohydrate ferrous chloride, nonahydrate ferrous chloride, tetrahydrate Lawrencite |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of ferrous chloride tetrahydrate (FeCl₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents key structural features in a clear, accessible format.

Introduction

This compound is a hydrated inorganic salt that crystallizes from aqueous solutions of iron(II) chloride. Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions in various systems, including biological environments. The crystal structure has been thoroughly characterized by single-crystal X-ray diffraction and neutron diffraction techniques, which have provided detailed insights into its atomic coordinates, bond lengths, and angles.

Crystal Structure Data

The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/c.[1][2] The iron atom is octahedrally coordinated by two chloride ions and four water molecules.[3] The definitive study by Verbist et al. (1972) using neutron diffraction was crucial in accurately locating the hydrogen atoms and elucidating the hydrogen bonding network within the crystal lattice.[1]

The crystallographic data is summarized in the tables below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | FeCl₂·4H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.885(3) Å |

| b = 7.180(6) Å | |

| c = 8.514(4) Å | |

| β = 111.09(2)° | |

| Volume | 335.66 ų |

| Z (Formula units per cell) | 2 |

Data from the neutron diffraction study by Verbist et al. (1972).[1]

Table 2: Atomic Coordinates and Wyckoff Positions

| Atom | Wyckoff Position | x | y | z |

| Fe | 2a | 0 | 0 | 0 |

| Cl | 4e | 0.257 | 0.887 | 0.250 |

| O1 | 4e | 0.222 | 0.203 | 0.046 |

| O2 | 4e | 0.801 | 0.141 | 0.123 |

| H1 | 4e | 0.208 | 0.298 | 0.978 |

| H2 | 4e | 0.380 | 0.169 | 0.104 |

| H3 | 4e | 0.702 | 0.188 | 0.062 |

| H4 | 4e | 0.811 | 0.181 | 0.223 |

The iron atom occupies a special position at the origin, while chlorine, oxygen, and hydrogen atoms are in general positions.[3]

Table 3: Selected Interatomic Distances and Angles

| Bond/Contact | Distance (Å) | Angle | Angle (°) |

| Fe-Cl | 2.48 | Cl-Fe-O1 | 90.0 |

| Fe-O1 | 2.14 | Cl-Fe-O2 | 90.0 |

| Fe-O2 | 2.15 | O1-Fe-O2 | 89.9 |

| O-H...Cl | 3.15 - 3.22 | H-O-H | 106.3, 107.5 |

Experimental Protocols

The determination of the crystal structure of this compound has primarily relied on two key experimental techniques: X-ray diffraction and neutron diffraction. More recent studies have also employed Rietveld refinement of powder X-ray diffraction data.

Single-Crystal X-ray Diffraction

The initial determination of the heavy atom (Fe, Cl, O) positions was achieved using single-crystal X-ray diffraction. A suitable single crystal of FeCl₂·4H₂O is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the intensities and positions of the Bragg reflections are used to solve and refine the crystal structure.

Single-Crystal Neutron Diffraction

To accurately determine the positions of the hydrogen atoms, single-crystal neutron diffraction is the method of choice. Due to the comparable scattering lengths of hydrogen (or deuterium) and the heavier atoms for neutrons, their positions can be determined with high precision. In the study by Verbist et al. (1972), a deuterated crystal was used to reduce the incoherent scattering from hydrogen. The experimental workflow is analogous to that of X-ray diffraction, involving data collection from a single crystal and subsequent structure solution and refinement.

Powder X-ray Diffraction with Rietveld Refinement

For polycrystalline samples, powder X-ray diffraction (PXRD) coupled with Rietveld refinement is a powerful tool for structural analysis. The powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The Rietveld method involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. By refining various parameters such as lattice parameters, atomic positions, and peak shape functions, a detailed structural model can be obtained. The FullProf software suite is commonly used for such refinements.[3]

Structural Visualization and Relationships

The following diagrams illustrate the experimental workflow for crystal structure determination and the coordination environment of the iron atom in this compound.

Conclusion

The crystal structure of this compound is well-characterized, revealing a monoclinic system with the space group P2₁/c. The central iron(II) ion is octahedrally coordinated to two chloride ions and four water molecules. The precise locations of all atoms, including hydrogen, have been determined through a combination of X-ray and neutron diffraction studies. This detailed structural information is fundamental for understanding the solid-state properties of this compound and is a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Chloride Tetrahydrate (FeCl₂·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ferrous chloride tetrahydrate (FeCl₂·4H₂O). The information is presented to support research, development, and application of this compound in scientific and pharmaceutical fields. Quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key characterizations are provided.

Physical Properties

This compound is a hydrated inorganic salt that presents as a pale green or blue-green crystalline solid.[1][2][3] It is sensitive to moisture and air, where it can oxidize.[1][4] The compound is odorless.[5]

Quantitative Physical Data

The key physical properties of FeCl₂·4H₂O are summarized in the table below.

| Property | Value | Units | References |

| Molar Mass | 198.81 | g/mol | [3][4][6][7] |

| Melting Point | 105 - 110 | °C | [1][6][8] |

| Boiling Point | Decomposes | °C | [5][7] |

| Density | 1.93 | g/cm³ | [1][7] |

| Solubility in Water | ~1600 (10 °C) | g/L | [1] |

| 68.5 (20 °C) | g/100 mL | [7] | |

| 105.7 (100 °C) | g/100 mL | [7] | |

| Solubility in Ethanol | Soluble | - | [1][9] |

| Solubility in Acetone | Slightly Soluble | - | [9] |

| Solubility in Ether | Insoluble | - | [2][9] |

| pH (100 g/L solution at 20 °C) | 2.5 | - | [1] |

Crystal Structure

This compound crystallizes in the monoclinic system with the space group P2₁/c.[2][10] The crystal structure consists of a central iron (Fe) atom octahedrally coordinated to two chlorine (Cl) atoms and four water (H₂O) molecules.[1]

Chemical Properties

This compound is a reducing agent and is used in various chemical syntheses.[1][11] It is susceptible to oxidation, especially in the presence of air and moisture, where it can convert to ferric (iron(III)) compounds.[1][4]

Thermal Decomposition

Upon heating, this compound undergoes dehydration. In a static air or self-generated atmosphere, the dehydration occurs in three steps, losing approximately 2.0, 1.1, and 1.0 moles of water, respectively.[12] In a flowing nitrogen atmosphere, it also dehydrates in three steps.[12] At temperatures above 100°C, both dehydration and decomposition can occur simultaneously.[12]

Hydrolysis

In aqueous solutions, ferrous chloride undergoes hydrolysis, which can be facilitated in the presence of a base to neutralize the hydrochloric acid produced.[13][14] The hydrolysis of the ferrous ion (Fe²⁺) can be represented by the following equilibrium:

Fe²⁺ + 2H₂O ⇌ Fe(OH)₂ + 2H⁺

Redox Reactions

As a source of ferrous ions (Fe²⁺), FeCl₂·4H₂O acts as a reducing agent. It can be oxidized to ferric ions (Fe³⁺) by various oxidizing agents. For example, it reacts with hydrogen peroxide in an acidic solution in a redox reaction.[15]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of FeCl₂·4H₂O from iron and hydrochloric acid.[4]

Materials:

-

Iron filings

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of iron filings to a solution of hydrochloric acid with a specific concentration. The reaction is: Fe + 2HCl → FeCl₂ + H₂↑.

-

After the reaction ceases, cool the solution and filter it to remove any unreacted iron.

-

To prevent oxidation of the ferrous chloride, add a small amount of washed iron to the filtrate.

-

Evaporate the filtrate by heating until crystallization begins.

-

Filter the hot solution to collect the initial crystals.

-

Allow the remaining filtrate to cool to room temperature to obtain more crystals.

-

Separate the solid crystals from the liquid.

-

Dry the crystals rapidly to yield this compound.

Caption: Synthesis workflow for FeCl₂·4H₂O.

Determination of Solubility

This protocol outlines a general method for determining the solubility of an inorganic salt like FeCl₂·4H₂O at various temperatures.[9]

Materials:

-

This compound

-

Distilled water

-

Large test tube with a 2-hole rubber stopper

-

Thermometer

-

Stirring rod

-

Hot water bath

-

Burette

Procedure:

-

Accurately weigh a sample of FeCl₂·4H₂O and place it in the large test tube.

-

Add a measured volume of distilled water to the test tube.

-

Assemble the apparatus with the thermometer and stirring rod through the stopper.

-

Heat the test tube in the hot water bath while stirring until all the salt has dissolved.

-

Remove the test tube from the hot water bath and allow it to cool while continuously stirring.

-

Record the temperature at which the first crystals appear. This is the saturation temperature for that concentration.

-

Add a known volume of distilled water from the burette to the test tube.

-

Repeat steps 4-7 to determine the saturation temperature for the new concentration.

-

Continue this process for several dilutions to construct a solubility curve.

Caption: Experimental workflow for solubility determination.

Redox Titration of Iron(II)

This protocol describes the determination of the amount of Iron(II) in a sample by titration with a standardized potassium permanganate (B83412) solution.[16][17][18]

Materials:

-

A sample containing a known mass of dissolved this compound

-

Standardized potassium permanganate (KMnO₄) solution (approx. 0.02 M)

-

Dilute sulfuric acid (H₂SO₄)

-

Burette, pipette, and conical flask

Procedure:

-

Accurately pipette a known volume of the ferrous chloride solution into a conical flask.

-

Acidify the solution by adding an excess of dilute sulfuric acid.

-

Titrate the ferrous solution with the standardized potassium permanganate solution from the burette. The permanganate solution is purple, while the ferrous and resulting ferric ions are pale green and yellow/orange, respectively. The endpoint is reached when a faint, permanent pink color persists in the solution, indicating a slight excess of permanganate ions.

-

Record the volume of KMnO₄ solution used.

-

Repeat the titration until concordant results are obtained.

-

The concentration of Fe²⁺ can be calculated from the stoichiometry of the reaction: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O

Caption: Logical steps in the redox titration of Iron(II).

References

- 1. digital.csic.es [digital.csic.es]

- 2. This compound | 13478-10-9 [chemicalbook.com]

- 3. This compound | Cl2Fe.4H2O | CID 16211588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 5. How to Make Anhydrous Ferrous Chloride : 4 Steps - Instructables [instructables.com]

- 6. aonomus.wordpress.com [aonomus.wordpress.com]

- 7. Iron (II) Chloride, 4-H2O (500g) - FeCl2 [why.gr]

- 8. Page loading... [wap.guidechem.com]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. researchgate.net [researchgate.net]

- 11. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]

- 12. researchgate.net [researchgate.net]

- 13. flinnprep.com [flinnprep.com]

- 14. inorganic chemistry - What happens when ferric chloride is dissolved in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. savemyexams.com [savemyexams.com]

- 17. Experiment 16 Help!!! [faculty.uml.edu]

- 18. qualifications.pearson.com [qualifications.pearson.com]

Synthesis of Ferrous Chloride Tetrahydrate from Iron Filings: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of ferrous chloride tetrahydrate (FeCl₂·4H₂O) from iron filings and hydrochloric acid. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and characterization of this compound.

Introduction

Iron(II) chloride, or ferrous chloride, is a valuable precursor and reducing agent in numerous chemical syntheses.[1][2] The tetrahydrate form, FeCl₂·4H₂O, is a common and relatively stable crystalline solid, appearing as light green or blue-green crystals.[3] This guide details a reliable laboratory-scale method for its synthesis, focusing on the direct reaction of metallic iron with hydrochloric acid. The fundamental reaction proceeds as follows:

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)

A critical aspect of this synthesis is the prevention of oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, which can readily occur in the presence of atmospheric oxygen. The hydrogen gas produced during the reaction helps to create a reducing environment, which mitigates this oxidation.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound.

Materials and Equipment

| Materials | Equipment |

| Iron Filings (high purity) | 500 mL Erlenmeyer flask with stopper |

| Hydrochloric Acid (HCl), 37% | Hot plate with magnetic stirring capability |

| Distilled Water | Magnetic stir bar |

| Funnel and filter paper | |

| Beaker | |

| Graduated cylinders | |

| Scale (accuracy ±0.01 g) | |

| Fume hood |

Stoichiometry and Reagent Preparation

The following table summarizes the reactant quantities for a typical laboratory-scale synthesis.

| Reactant | Molar Mass ( g/mol ) | Quantity | Moles |

| Iron (Fe) | 55.845 | 10.0 g | 0.179 |

| Hydrochloric Acid (HCl) | 36.46 | ~30 mL (37%) | ~0.358 |

Note: A slight excess of hydrochloric acid is used to ensure complete reaction of the iron.

Synthesis Procedure

-

Reaction Setup: In a fume hood, add 10.0 g of iron filings to a 500 mL Erlenmeyer flask containing a magnetic stir bar.

-

Acid Addition: Carefully add approximately 30 mL of 37% hydrochloric acid to the flask. The reaction is exothermic and will produce hydrogen gas, so addition should be slow and controlled.

-

Reaction: Gently heat the flask on a hot plate with continuous stirring. The reaction mixture will bubble as hydrogen gas is evolved. Continue heating and stirring until the iron filings have completely dissolved. The solution should be a clear, pale green color.

-

Filtration: Once the reaction is complete, allow the solution to cool slightly. Filter the hot solution through filter paper to remove any unreacted iron or impurities.

-

Crystallization: Transfer the filtrate to a clean beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Light green crystals of this compound will form.

-

Isolation and Drying: Decant the supernatant liquid and collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water and then with a small amount of ethanol (B145695) to aid in drying. Dry the crystals in a desiccator or under a stream of inert gas to prevent oxidation.

Characterization

The purity and identity of the synthesized this compound can be confirmed through various analytical techniques.

| Technique | Parameter | Expected Result |

| Visual Inspection | Appearance | Light green to blue-green crystalline solid[3] |

| Melting Point | Melting Point | 105-110 °C |

| Titration | Purity Assay | 98%+ (titration with a standard oxidizing agent like KMnO₄)[2] |

| X-ray Diffraction (XRD) | Crystal Structure | Monoclinic, space group P21/c[3] |

| Scanning Electron Microscopy (SEM) | Morphology | Well-defined crystalline structure |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood as the reaction produces flammable hydrogen gas and involves corrosive hydrochloric acid.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Hydrochloric acid is corrosive and can cause severe burns. Handle with care.

-

The reaction is exothermic and can become vigorous. Control the rate of acid addition to prevent splashing.

Conclusion

The synthesis of this compound from iron filings and hydrochloric acid is a straightforward and reliable method for obtaining this important iron(II) salt. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently produce a high-purity product suitable for a variety of applications in research and development. Careful control of the reaction conditions, particularly the exclusion of air during crystallization and drying, is crucial to prevent the formation of ferric impurities.

References

An In-depth Technical Guide to the Solubility of Ferrous Chloride Tetrahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferrous chloride tetrahydrate (FeCl₂·4H₂O) in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where ferrous chloride is utilized as a reagent or precursor. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility ( g/100g of Solvent) | Temperature (°C) | Citation |

| Ethanol (B145695) | C₂H₅OH | Protic | 100 (for anhydrous FeCl₂) | 20 | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic | 30 | Room Temperature | [2] |

| Acetone | (CH₃)₂CO | Aprotic | Soluble | Not Specified | [1][3] |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Soluble | Not Specified | [4][5] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Insoluble | Not Specified | [1][3] |

| Benzene | C₆H₆ | Aprotic | Slightly Soluble | Not Specified | [3] |

Note: The value for ethanol is for the anhydrous form of ferrous chloride, which is expected to have different solubility compared to the tetrahydrate form. The term "Soluble" indicates that the source states solubility without providing a specific quantitative value.

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

The following protocol details a reliable method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute gravimetrically.

Materials and Apparatus

-

This compound (FeCl₂·4H₂O), analytical grade

-

Organic solvent of interest, high-purity grade

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[6]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure the solution reaches saturation.[7] The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.[6]

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a filter that is chemically resistant to the solvent. This step is crucial to avoid transferring any solid particles.

-

Accurately weigh a clean, dry evaporating dish.[8]

-

Transfer a known mass of the clear, saturated solution into the pre-weighed evaporating dish and record the total mass.[6]

-

Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the ferrous chloride.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry residue.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.[8]

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100g of solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Mass of dish + residue) - Mass of empty dish

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

Alternative Analytical Techniques for Concentration Determination

While the gravimetric method is straightforward, other analytical techniques can be employed to determine the concentration of ferrous chloride in the saturated solution, which may offer higher precision or be more suitable for certain solvents.

Titration

The concentration of Fe(II) ions can be determined by redox titration. A common method involves titrating the ferrous chloride solution with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in an acidic medium.[9][10] The endpoint can be detected potentiometrically or by using a suitable indicator.

UV-Vis Spectrophotometry

Ferrous iron can form colored complexes with certain reagents, such as 1,10-phenanthroline.[11][12] The intensity of the color is proportional to the concentration of the iron complex, which can be measured using a UV-Vis spectrophotometer. A calibration curve must first be prepared using standard solutions of known ferrous chloride concentrations. This method is particularly useful for determining low concentrations of the solute.[13]

Logical Relationships in Solubility Determination

The determination of solubility involves a series of logically connected steps, as illustrated in the diagram below. The accuracy of the final result is dependent on the careful execution of each step.

Caption: Logical flow of solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and the methodologies for its determination. For applications requiring high precision, it is recommended to experimentally determine the solubility under the specific conditions of use.

References

- 1. iron(II) chloride [chemister.ru]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Ferrous Chloride | FeCl2 | CID 24458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmajournal.net [pharmajournal.net]

- 9. JPH0518926A - Method for measuring concentration of component of iron chloride bath for acid cleaning of alloy steel strip - Google Patents [patents.google.com]

- 10. Solved o 7-3: Analysis of a Ferrous Chloride Sample | Chegg.com [chegg.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. web.pdx.edu [web.pdx.edu]

In-Depth Technical Guide: Magnetic Susceptibility of Iron(II) Chloride Tetrahydrate (FeCl₂(H₂O)₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of iron(II) chloride tetrahydrate (FeCl₂(H₂O)₄). It details the paramagnetic nature of this compound, which transitions to an antiferromagnetic state at low temperatures. This document presents key magnetic parameters, outlines detailed experimental protocols for the determination of magnetic susceptibility, and provides visualizations of the underlying electronic structure and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals working with iron-containing compounds in fields such as materials science, inorganic chemistry, and drug development.

Introduction

Iron(II) chloride tetrahydrate is a paramagnetic solid characterized by the presence of unpaired electrons in the d-orbitals of the Fe²⁺ ion.[1] Its magnetic properties are of significant interest for understanding the behavior of high-spin d⁶ metal complexes and for applications in various fields, including as a precursor for magnetic materials. At ambient temperatures, the magnetic moments of the Fe²⁺ ions are randomly oriented, resulting in a net magnetic moment only in the presence of an external magnetic field. As the temperature is lowered, thermal energy decreases, allowing for the alignment of spins and a subsequent increase in magnetic susceptibility. Notably, at very low temperatures, iron(II) chloride tetrahydrate undergoes a transition to an antiferromagnetic state, where the magnetic moments of neighboring ions align in an antiparallel fashion.[2]

Theoretical Background

The magnetic properties of iron(II) chloride tetrahydrate are primarily dictated by the electron configuration of the Fe²⁺ ion, which is a d⁶ system. In the presence of the weak-field ligands (four water molecules and two chloride ions in a distorted octahedral geometry), the d-orbitals split into two energy levels: a lower-energy t₂g triplet (dxy, dxz, dyz) and a higher-energy eg doublet (dx²-y², dz²).

According to Hund's rule, for a high-spin d⁶ complex, the electrons will occupy the orbitals to maximize the total spin multiplicity. This results in four unpaired electrons, leading to the paramagnetic behavior of the compound.

The temperature dependence of the magnetic susceptibility (χ) of a paramagnetic material can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides information about the magnetic interactions between adjacent metal centers. A negative Weiss constant is indicative of antiferromagnetic interactions.

The effective magnetic moment (μ_eff) can be calculated from the molar magnetic susceptibility (χ_M) using the following equation:

μ_eff = 2.828 * √(χ_M * T)

For a high-spin d⁶ complex with four unpaired electrons, the theoretical spin-only magnetic moment is approximately 4.90 Bohr magnetons (μ_B).

Quantitative Magnetic Data

The magnetic properties of iron(II) chloride tetrahydrate have been investigated at various temperatures. Below is a summary of the key magnetic parameters.

| Parameter | Value | Reference |

| Molar Magnetic Susceptibility (χ_M) at 298 K | +14750 x 10⁻⁶ cm³/mol | [1] |

| Antiferromagnetic Transition Temperature (Néel Temperature, T_N) | ~1.6 K | [2] |

| Weiss Constant (θ) | Negative (indicative of antiferromagnetic interactions) |

Experimental Protocols

The determination of the magnetic susceptibility of a solid powder sample like iron(II) chloride tetrahydrate can be accomplished using several established methods.

Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.

Methodology:

-

Sample Preparation: A uniform, finely ground powder of iron(II) chloride tetrahydrate is packed into a long, cylindrical Gouy tube of a known cross-sectional area (A). The sample should be packed to a consistent density to ensure reproducibility.

-

Initial Measurement: The Gouy tube containing the sample is suspended from a sensitive balance, and its initial weight (W₁) is recorded in the absence of a magnetic field.

-

Magnetic Field Application: The sample is positioned so that one end is in the center of a strong, uniform magnetic field (H) generated by an electromagnet, while the other end is in a region of negligible field strength.

-

Final Measurement: The apparent weight of the sample (W₂) is recorded in the presence of the magnetic field.

-

Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the volume susceptibility (κ) and subsequently the molar magnetic susceptibility (χ_M) of the sample.

Evans Method (for solutions)

The Evans method is a solution-based technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine magnetic susceptibility. While primarily for solutions, a protocol for a solid involves dissolving the sample in a suitable solvent.

Methodology:

-

Sample Preparation: A solution of accurately known concentration of iron(II) chloride tetrahydrate is prepared in a suitable deuterated solvent. A small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is added.

-

NMR Measurement: A coaxial NMR tube is used, with the solution of the paramagnetic sample in the outer tube and the pure solvent with the reference compound in the inner capillary tube. The ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shift difference (Δδ) of the reference signal between the solution containing the paramagnetic sample and the pure solvent is measured.

-

Calculation: The molar magnetic susceptibility (χ_M) is calculated from this chemical shift difference, the concentration of the sample, and the temperature.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive method for determining the magnetic properties of materials as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A precisely weighed amount of powdered iron(II) chloride tetrahydrate is placed in a gelatin capsule or a straw, which is then mounted on the sample holder of the SQUID magnetometer.

-

Measurement Sequence: The sample is inserted into the SQUID instrument. The measurement protocol typically involves cooling the sample to a low temperature (e.g., 2 K) in zero magnetic field (Zero-Field-Cooled, ZFC) or in a small applied field (Field-Cooled, FC).

-

Data Acquisition: The magnetic moment of the sample is measured as the temperature is increased. This provides data on the magnetic susceptibility as a function of temperature.

-

Data Analysis: The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample. A plot of 1/χ_M versus temperature can be used to determine the Curie and Weiss constants.

Visualizations

d-Orbital Splitting in a High-Spin Octahedral Complex

The following diagram illustrates the electron configuration of the Fe²⁺ (d⁶) ion in a high-spin octahedral ligand field, which is characteristic of iron(II) chloride tetrahydrate.

Caption: d-orbital splitting for a high-spin d⁶ Fe²⁺ ion in an octahedral field.

Experimental Workflow for Gouy Method

The logical flow of the Gouy method for determining magnetic susceptibility is depicted below.

Caption: Workflow for the Gouy method of magnetic susceptibility measurement.

Conclusion

This technical guide has provided a detailed examination of the magnetic susceptibility of iron(II) chloride tetrahydrate. The compound's paramagnetic behavior at room temperature, originating from its high-spin d⁶ electron configuration, and its transition to an antiferromagnetic state at cryogenic temperatures are key characteristics. The provided experimental protocols for the Gouy, Evans, and SQUID methods offer practical guidance for the characterization of this and similar paramagnetic materials. The visualizations of the d-orbital splitting and experimental workflow aim to enhance the understanding of the theoretical and practical aspects of this topic. This information is crucial for researchers and professionals who require a thorough understanding of the magnetic properties of iron complexes for their applications in science and technology.

References

An In-depth Technical Guide to the Molecular Geometry of Ferrous Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of ferrous chloride tetrahydrate (FeCl₂·4H₂O). The information presented herein is compiled from crystallographic studies and spectroscopic data, offering a detailed understanding of this compound's structural characteristics at the molecular level. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

This compound is an inorganic coordination compound that plays a role in various chemical and biological processes. Understanding its precise molecular geometry is crucial for predicting its reactivity, designing novel catalysts, and for its application in areas such as drug delivery and magnetic resonance imaging. In the solid state, this compound exists as a discrete molecular complex, specifically as trans-dichlorotetraaquairon(II).

Molecular and Crystal Structure

The molecular and crystal structure of this compound has been elucidated primarily through single-crystal X-ray and neutron diffraction studies. These investigations have revealed a monoclinic crystal system with the space group P2₁/c.[1]

Coordination Geometry

The central iron(II) ion is coordinated to six ligands in a distorted octahedral geometry. The coordination sphere is composed of two chloride ions and four water molecules. The chloride ligands occupy axial positions, resulting in a trans configuration, with the four water molecules situated in the equatorial plane. The overall molecular formula of the complex is therefore more accurately represented as [FeCl₂(H₂O)₄].

The arrangement of the ligands around the central iron atom is depicted in the following diagram:

Figure 1: Molecular Geometry of [FeCl₂(H₂O)₄]

Crystallographic Data

The unit cell parameters for this compound have been determined by neutron diffraction.[1] These parameters define the dimensions and angles of the repeating unit that forms the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.885(3) Å |

| b | 7.180(6) Å |

| c | 8.514(4) Å |

| β | 111.09(2)° |

| Z (formula units per cell) | 2 |

Bond Lengths and Angles

The precise bond lengths and angles within the [FeCl₂(H₂O)₄] complex are critical for a complete understanding of its geometry. The following table summarizes these key quantitative data, as determined by neutron diffraction.

| Bond | Bond Length (Å) |

| Fe-Cl | 2.47 |

| Fe-O(1) | 2.15 |

| Fe-O(2) | 2.0975 |

| Angle | Bond Angle (degrees) |

| Cl-Fe-Cl | 180 (idealized) |

| O-Fe-O (equatorial) | ~90 (distorted) |

| Cl-Fe-O | ~90 (distorted) |

Note: The octahedral geometry is distorted, leading to deviations from the idealized 90° and 180° angles.

Experimental Protocols

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques. The primary methods employed are single-crystal X-ray diffraction and Mössbauer spectroscopy.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated aqueous solution.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the phase problem, and the structural model is refined to fit the experimental data.

Figure 2: Experimental Workflow for Single-Crystal X-ray Diffraction

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei.

Methodology:

-

Sample Preparation: A powdered sample of this compound is prepared and placed in a sample holder.

-

Data Acquisition: The sample is exposed to gamma rays from a ⁵⁷Co source. The absorption of these gamma rays by the ⁵⁷Fe nuclei in the sample is measured as a function of the velocity of the source relative to the absorber.

-

Spectral Analysis: The resulting Mössbauer spectrum is analyzed to determine the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the oxidation state and covalency of the iron, while the quadrupole splitting gives insight into the symmetry of the electric field at the nucleus. For this compound, the spectrum typically consists of a quadrupole-split doublet, consistent with a non-cubic environment around the iron(II) ion.

Logical Relationships in Structural Determination

The determination of the molecular geometry of this compound is a multi-faceted process where different experimental techniques provide complementary information.

Figure 3: Interplay of Techniques in Structural Elucidation

Conclusion

The molecular geometry of this compound is well-defined as a trans-dichlorotetraaquairon(II) complex with a distorted octahedral coordination. The structural parameters, including crystal system, space group, and precise bond lengths and angles, have been accurately determined through neutron and X-ray diffraction techniques. Mössbauer spectroscopy provides complementary data on the oxidation state and local electronic environment of the iron center. This detailed structural understanding is fundamental for the rational design of new materials and for elucidating the role of this compound in chemical and pharmaceutical applications.

References

An In-depth Technical Guide to Ferrous Chloride Tetrahydrate (CAS: 13478-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a hydrated inorganic salt with the CAS number 13478-10-9.[1] It is a versatile and widely utilized compound in various scientific and industrial fields, including as a precursor in the synthesis of iron-based nanomaterials, as a reducing agent in chemical reactions, in wastewater treatment, and as an iron source in pharmaceutical and biotechnological research.[2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and an exploration of its role in biological systems.

Chemical and Physical Properties

This compound typically appears as a pale green or blue-green crystalline solid.[5][6] It is highly soluble in water and ethanol (B145695).[6][7] The compound is hygroscopic and sensitive to air and light, readily oxidizing to ferric chloride, which can impact its chemical reactivity and the outcome of experimental procedures.[8][9] Proper storage in a cool, dry, and inert atmosphere is crucial to maintain its integrity.[9][10]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 13478-10-9 | [1] |

| Molecular Formula | FeCl₂·4H₂O | [1] |

| Molecular Weight | 198.81 g/mol | [1] |

| Appearance | Pale green to blue-green crystalline solid | [5][6] |

| Density | 1.93 g/cm³ | [6][7] |

| Melting Point | 105-110 °C (decomposes, loses water) | [11] |

| Solubility in Water | Highly soluble | [7] |

| pH (100 g/L solution at 20°C) | ~2.5 | [12] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| InChI | InChI=1S/2ClH.Fe.4H2O/h21H;;41H2/q;;+2;;;;/p-2 | [1] |

| InChIKey | WSSMOXHYUFMBLS-UHFFFAOYSA-L | [1] |

| SMILES | O.O.O.O.Cl[Fe]Cl | [1] |

Table 3: Purity and Impurity Profile (Typical)

| Parameter | Specification | References |

| Assay | ≥99.0% | [12] |

| Moisture | 30-45% | [13] |

| Ferric Iron (Fe³⁺) | ≤2000 mg/kg | [12] |

| Sulfate (SO₄²⁻) | ≤100 mg/kg | [12] |

| Heavy Metals (e.g., Pb, Cd, As) | ≤10 mg/kg | [12] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Synthesis of Magnetite (Fe₃O₄) Nanoparticles by Co-Precipitation

This protocol describes a common method for synthesizing superparamagnetic iron oxide nanoparticles.

Materials:

-

This compound (FeCl₂·4H₂O)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Deionized water

-

Nitrogen gas (optional)

-

Magnetic stirrer with heating capability

-

Centrifuge

-

Furnace or vacuum oven

Procedure:

-

Solution Preparation: Prepare a 0.5 M solution of ferric chloride hexahydrate and a 0.25 M solution of this compound in deionized water, maintaining a 2:1 molar ratio of Fe³⁺ to Fe²⁺.[14]

-

Reaction Setup: In a three-necked flask, combine the ferric and ferrous chloride solutions. Heat the mixture to 80°C with vigorous stirring.[14] If desired, purge the system with nitrogen gas to prevent oxidation.

-

Precipitation: Slowly add ammonium hydroxide solution dropwise to the mixture until the pH reaches approximately 10-11. A black precipitate of magnetite will form.[8][14]

-

Aging: Continue stirring the reaction mixture for 1-2 hours at 80°C to ensure complete reaction and particle growth.[14]

-

Washing: Cool the suspension to room temperature. Collect the nanoparticles using a permanent magnet and decant the supernatant.[14] Wash the collected nanoparticles three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.[14]

-

Drying: Dry the final product under vacuum at 50°C or in an oven at 60°C.[14]

Experimental workflow for magnetite nanoparticle synthesis.

Cellular Iron Uptake and Metabolism Assay

This protocol outlines a method to study the effects of ferrous chloride on cellular iron levels.

Materials:

-

Cell line of interest (e.g., fibroblast cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Iron assay kit (colorimetric)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Prepare a stock solution of this compound in serum-free medium. Note: Ferrous iron can precipitate in physiological buffers, so prepare fresh and consider using a chelating agent like citrate (B86180) if solubility is an issue.[15]

-

Treat cells with varying concentrations of ferrous chloride for a specified duration (e.g., 24 hours). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions to release intracellular contents.

-

Collect the cell lysates.

-

-

Quantification of Intracellular Iron:

-

Use a commercial colorimetric iron assay kit to determine the total intracellular iron concentration.[16][17]

-

Briefly, the assay involves the dissociation of iron from cellular proteins in an acidic buffer, reduction of Fe³⁺ to Fe²⁺, and reaction of Fe²⁺ with a chromogen to produce a colored complex.[16][17]

-

Measure the absorbance at the specified wavelength (e.g., 593 nm) using a microplate reader.

-

Calculate the iron concentration in the samples by comparing their absorbance to a standard curve.[16]

-

Normalize the iron concentration to the total protein concentration of the corresponding sample.

-

Wastewater Treatment: Coagulation and Flocculation

This protocol provides a general procedure for using this compound as a coagulant in wastewater treatment.

Materials:

-

Wastewater sample

-

This compound solution (stock solution)

-

pH meter and adjustment reagents (e.g., lime or sodium hydroxide)

-

Jar testing apparatus

Procedure:

-

Jar Test Setup:

-

Fill a series of beakers with the wastewater sample.

-

Place the beakers in a jar testing apparatus.

-

-

Coagulant Dosing:

-

While stirring the wastewater at a rapid mix speed (e.g., 100-300 rpm), add varying doses of the this compound stock solution to each beaker.

-

-

Coagulation:

-

Continue rapid mixing for 1-3 minutes to ensure thorough dispersion of the coagulant.

-

-

Flocculation:

-

Reduce the stirring speed to a slow mix (e.g., 20-60 rpm) for 15-30 minutes to promote the formation of flocs.

-

-

Sedimentation:

-

Stop stirring and allow the flocs to settle for a specified period (e.g., 30-60 minutes).

-

-

Analysis:

-

Collect supernatant samples from each beaker and analyze for relevant parameters such as turbidity, suspended solids, and phosphate (B84403) concentration to determine the optimal coagulant dose.

-

Role in Biological Systems and Signaling Pathways

Iron is an essential element for numerous biological processes, including oxygen transport, DNA synthesis, and cellular respiration.[18] Ferrous iron (Fe²⁺) is a critical intermediate in cellular iron metabolism.

Cellular Iron Uptake and Transport

Cells acquire iron through various mechanisms. A primary pathway involves the binding of transferrin-bound ferric iron (Fe³⁺) to the transferrin receptor 1 (TfR1) on the cell surface, followed by endocytosis.[2][19] Within the endosome, Fe³⁺ is reduced to Fe²⁺ by a reductase, such as STEAP3, and then transported into the cytoplasm by the divalent metal transporter 1 (DMT1).[2][19] Non-transferrin-bound iron can also be taken up by cells, often involving reduction of Fe³⁺ to Fe²⁺ at the cell surface before transport.[2]

Simplified cellular iron uptake pathway.

Ferrous Iron in Drug Delivery

The distinct redox state of ferrous iron within certain pathological environments, such as in malaria-infected red blood cells, can be exploited for targeted drug delivery.[20] Prodrugs can be designed with an Fe²⁺-sensitive trigger, such as a 1,2,4-trioxolane (B1211807) moiety, which releases the active therapeutic agent upon fragmentation initiated by ferrous iron.[20][21] This approach allows for selective drug activation in tissues with aberrant ferrous iron metabolism, potentially enhancing therapeutic efficacy and reducing off-target toxicity.[20]

Fe²⁺-mediated drug delivery concept.

Quality Control and Analytical Methods

Ensuring the purity and quality of this compound is essential for reproducible experimental results.

Key Quality Control Parameters:

-

Appearance: Visual inspection for the characteristic pale green to blue-green color.

-

Assay: Titrimetric methods, such as titration with a standard solution of an oxidizing agent (e.g., potassium permanganate (B83412) or potassium dichromate), can be used to determine the ferrous iron content.

-

Ferric Iron Content: The concentration of ferric iron impurity can be determined spectrophotometrically.[22] One method involves masking the ferrous iron and then forming a colored complex with the ferric ions.[22]

-

Moisture Content: Determined by Karl Fischer titration or by measuring the loss on drying.

-

Insoluble Matter: Gravimetric determination after dissolving the sample in water.

A common qualitative test for the presence of phenols involves the use of ferric chloride, which forms a colored complex.[7] This is distinct from the analysis of ferrous chloride itself but is a well-known application of iron chlorides in analytical chemistry.

Safety and Handling

This compound is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[9][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[10][14]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10][14]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated and exposure limits are exceeded.[14]

Handling and Storage:

-

Handle in a well-ventilated area to avoid dust formation.[19]

-

Store in a cool, dry, well-ventilated place in a tightly closed container.[10][19]

-

The material is hygroscopic and air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for high-purity applications.[9][23]

-

Incompatible with strong oxidizing agents.[8]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][14]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[14]

-

Ingestion: If swallowed, wash out the mouth with water (if the person is conscious) and call a physician.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

Conclusion

This compound is a fundamental chemical with broad applicability in research and industry. Its utility as a precursor for nanomaterials, a reducing agent, a wastewater treatment chemical, and a tool in biomedical research underscores its importance. A thorough understanding of its properties, adherence to detailed experimental protocols, and implementation of appropriate safety measures are paramount for its effective and safe use. This guide provides a foundational resource for professionals working with this versatile compound.

References

- 1. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. This compound LR | Vizag Chemicals [vizagchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 7. Ferric chloride test - Wikipedia [en.wikipedia.org]

- 8. instanano.com [instanano.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. louisville.edu [louisville.edu]

- 12. Obtention and Characterization of Ferrous Chloride FeCl2·4H2O from Water Pickling Liquors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mpbio.com [mpbio.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Colorimetric Iron Quantification Assay [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Mammalian iron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ferrous iron-dependent drug delivery enables controlled and selective release of therapeutic agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of Ferrous Iron in Ferric Chloride Hexahydrate, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 23. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Paramagnetic Properties of Iron(II) Chloride (FeCl2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the paramagnetic properties of iron(II) chloride (FeCl₂), delving into the theoretical underpinnings, experimental characterization, and practical applications relevant to scientific research and drug development.

Theoretical Framework: The Origin of Paramagnetism in FeCl₂

Iron(II) chloride is a paramagnetic solid with a high melting point.[1][2] Its paramagnetic nature arises from the electronic configuration of the ferrous ion (Fe²⁺).

Electronic Configuration of Fe²⁺

The iron atom has an electron configuration of [Ar] 3d⁶ 4s². In the formation of the Fe²⁺ ion, it loses the two 4s electrons, resulting in an electron configuration of [Ar] 3d⁶. According to Hund's rule, the six 3d electrons will occupy the five d-orbitals in a way that maximizes the total spin multiplicity. This leads to the presence of four unpaired electrons, making the Fe²⁺ ion inherently paramagnetic.[3]

Crystal Field Theory and Ligand Field Theory

When Fe²⁺ is in a coordination complex, such as in the solid state of FeCl₂ or when dissolved in a solvent, the surrounding ligands (chloride ions or solvent molecules) create an electrostatic field that affects the energies of the d-orbitals. This interaction is described by Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT).[4][5][6][7][8][9][10]

In an octahedral ligand field, which is a common coordination geometry for FeCl₂, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[11][8] The energy difference between these sets is known as the crystal field splitting energy (Δo).

For Fe²⁺ (a d⁶ ion), the filling of these orbitals depends on the magnitude of Δo compared to the spin-pairing energy (P). Chloride is a weak-field ligand, resulting in a small Δo. Consequently, it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. This results in a high-spin complex with the electron configuration t₂g⁴eg², retaining the four unpaired electrons. This high-spin configuration is responsible for the pronounced paramagnetic properties of FeCl₂.[3]

Quantitative Magnetic Properties of FeCl₂

The paramagnetic behavior of FeCl₂ can be quantified by its magnetic susceptibility and effective magnetic moment.

| Property | Value | Conditions | Reference |

| Molar Magnetic Susceptibility (χ) | +14750·10⁻⁶ cm³/mol | Standard conditions (25 °C, 100 kPa) | [1] |

| Atomic Magnetic Moment | 4.4 ± 0.2 µB | 4.2 K | [12] |

| Total Magnetization | 4.00 µB/f.u. | Theoretical (Trigonal, R-3m) | [13] |

Note: Magnetic susceptibility can be temperature-dependent, often following the Curie-Weiss law in the paramagnetic region.[14]

Experimental Protocols for Magnetic Characterization

The determination of the paramagnetic properties of FeCl₂ relies on sensitive magnetometry techniques.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring the magnetic properties of materials.[15][16][17][18]

Objective: To measure the magnetic moment of an FeCl₂ sample as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount (1-10 mg) of anhydrous FeCl₂ powder.

-

Place the sample in a gelatin capsule or a sealed quartz tube for air-sensitive samples.[19]

-

Mount the sample holder onto the magnetometer's sample rod.

-

-

Instrument Setup:

-

Cool the SQUID system to liquid helium temperatures (around 4 K).[16]

-

Set the desired temperature range for the measurement (e.g., 2 K to 300 K).

-

Apply a constant, known magnetic field (e.g., 1000 Oe).

-

-

Data Acquisition:

-

Measure the magnetic moment of the sample as the temperature is swept through the desired range.

-

To obtain the field dependence, set the temperature to a constant value and sweep the magnetic field (e.g., -7 T to 7 T).[20]

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder.

-

Plot the magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied field) versus temperature.

-

From the temperature-dependent susceptibility, the effective magnetic moment can be calculated.

-

Evans Method (NMR Spectroscopy)

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[15][21][22][23][24]

Objective: To determine the number of unpaired electrons in an FeCl₂ solution.

Methodology:

-

Sample Preparation:

-

Prepare a solution of FeCl₂ with a precisely known concentration in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a reference NMR tube containing the same solvent and a small amount of an inert reference compound (e.g., tert-butanol).[23]

-

A coaxial NMR tube is often used, with the reference solution in the inner tube and the FeCl₂ solution in the outer tube.[22]

-

-

NMR Measurement:

-

Acquire a ¹H NMR spectrum of the sample.

-

The presence of the paramagnetic FeCl₂ will cause a shift in the resonance frequency of the reference compound.[23]

-

-

Data Analysis:

-

Measure the frequency difference (Δf) of the reference compound's signal in the presence and absence of the paramagnetic sample.

-

Calculate the molar magnetic susceptibility (χₘ) using the Evans equation: χₘ = (Δf / (f * c)) + χₘ(solvent) where f is the spectrometer frequency and c is the molar concentration of FeCl₂.

-

The effective magnetic moment (µ_eff) and the number of unpaired electrons (n) can then be calculated from the magnetic susceptibility.[21][23]

-

Applications in Research and Drug Development

The paramagnetic properties of FeCl₂ and its derivatives are leveraged in several advanced applications.

Magnetic Resonance Imaging (MRI)

Paramagnetic compounds can act as contrast agents in MRI by altering the relaxation times of water protons in their vicinity. While FeCl₂ itself can cause significant artifacts, its paramagnetic nature is the basis for the development of iron-based contrast agents.[25] For instance, iron oxide nanoparticles, which are synthesized from iron precursors like FeCl₂, are used as T₂ contrast agents.[26]

Drug Delivery Systems

The magnetic properties of iron-containing compounds are being explored for targeted drug delivery.[27] Magnetic nanoparticles can be functionalized with drugs and guided to a specific target site in the body using an external magnetic field. While not a direct application of FeCl₂'s paramagnetism, it serves as a crucial precursor in the synthesis of these magnetic materials.[26][28]

Biological Research

In biological systems, FeCl₂ is used as a source of Fe²⁺ ions.[26] The paramagnetic nature of these ions can be exploited in techniques like ¹⁹F NMR spectroscopy to study weak and dynamic interactions in biological macromolecules.[29] Furthermore, the interaction of paramagnetic ions with biological systems can be monitored using techniques like MRI.[30]

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Iron(II)_chloride [chemeurope.com]

- 3. Paramagnetic Properties of Fe, Fe 2+, and Fe 3+ [chemed.chem.purdue.edu]

- 4. Ligand field theory - Wikipedia [en.wikipedia.org]

- 5. Ligand-Field Theory [chemed.chem.purdue.edu]

- 6. dacollege.org [dacollege.org]

- 7. Crystal field theory - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Crystal Field Theory [users.highland.edu]

- 12. journals.jps.jp [journals.jps.jp]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scielo.br [scielo.br]

- 17. Magnetic spectroscopies (NMR, EPR, SQUID) - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]

- 18. arxiv.org [arxiv.org]

- 19. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]

- 20. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 21. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 22. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 23. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 24. scribd.com [scribd.com]

- 25. Aluminium Chloride instead of Ferric chloride for inducing superior sagittal sinus thrombosis to reduce ferromagnetic artifacts on MRI-imaging in experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. FERROUS CHLORIDE FeCL2 | Vizag Chemicals [vizagchemical.com]

- 27. ferrous chloride fecl2: Topics by Science.gov [science.gov]

- 28. Ferrocene - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Mass and Formula of Iron(II) Chloride Tetrahydrate

This guide provides a comprehensive overview of the chemical formula and molar mass of iron(II) chloride tetrahydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula

Iron(II) chloride tetrahydrate, also known as ferrous chloride tetrahydrate, is an inorganic compound and a hydrated form of iron(II) chloride. The chemical formula is FeCl₂ · 4H₂O .[1][2][3] This formula indicates that one molecule of iron(II) chloride (FeCl₂) is associated with four molecules of water (H₂O). It is a greenish crystalline solid.[1][4]

Molar Mass Calculation

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. The calculation for the molar mass of iron(II) chloride tetrahydrate is detailed below.

2.1. Atomic Masses of Constituent Elements

The first step is to identify the atomic masses of each element present in the compound: Iron (Fe), Chlorine (Cl), Hydrogen (H), and Oxygen (O).

| Element | Symbol | Atomic Mass ( g/mol ) |

| Iron | Fe | 55.845[5][6] |

| Chlorine | Cl | 35.453[7] |

| Hydrogen | H | 1.008[8] |

| Oxygen | O | 15.999[9][10][11] |

2.2. Molar Mass Calculation for Iron(II) Chloride Tetrahydrate (FeCl₂ · 4H₂O)

The molar mass is calculated by multiplying the atomic mass of each element by the number of atoms of that element in the formula and then summing the results.

-

Molar Mass of FeCl₂:

-

1 x Atomic Mass of Fe = 1 x 55.845 g/mol = 55.845 g/mol

-

2 x Atomic Mass of Cl = 2 x 35.453 g/mol = 70.906 g/mol

-

Molar Mass of FeCl₂ = 55.845 + 70.906 = 126.751 g/mol

-

-

Molar Mass of 4H₂O:

-

8 x Atomic Mass of H = 8 x 1.008 g/mol = 8.064 g/mol

-

4 x Atomic Mass of O = 4 x 15.999 g/mol = 63.996 g/mol

-

Molar Mass of 4H₂O = 8.064 + 63.996 = 72.060 g/mol

-

-

Total Molar Mass of FeCl₂ · 4H₂O:

-

Molar Mass of FeCl₂ + Molar Mass of 4H₂O = 126.751 g/mol + 72.060 g/mol = 198.811 g/mol

-

This calculated value is consistent with the molecular weight provided by chemical suppliers.[1]

Summary of Quantitative Data

The following table summarizes the quantitative data used in the determination of the molar mass of iron(II) chloride tetrahydrate.

| Component | Chemical Formula | Number of Atoms | Atomic Mass ( g/mol ) | Subtotal Molar Mass ( g/mol ) |

| Iron | Fe | 1 | 55.845 | 55.845 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | FeCl₂ · 4H₂O | 15 | 198.811 |

Visualization of Molar Mass Calculation Workflow

The logical relationship for the calculation of the molar mass of iron(II) chloride tetrahydrate can be visualized using the following diagram.

References

- 1. Iron (II) Chloride | this compound | FeCl2 · 4H2O - Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. noahchemicals.com [noahchemicals.com]

- 4. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Iron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weights and Isotopic Compositions for Iron [physics.nist.gov]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. #8 - Oxygen - O [hobart.k12.in.us]

An In-depth Technical Guide to the Preparation of Iron(II) Chloride (FeCl₂) Solution for Laboratory Use

This guide provides a comprehensive overview of the fundamental principles and detailed protocols for the preparation of iron(II) chloride (FeCl₂) solutions for use in research, drug development, and various scientific applications. The focus is on ensuring the stability of the ferrous state and preventing oxidation to ferric iron, a common challenge in handling this reagent.

Introduction

Iron(II) chloride, also known as ferrous chloride, is a crucial reagent in numerous chemical syntheses and biological studies. It is available commercially as an anhydrous solid or, more commonly, as a greenish tetrahydrate (FeCl₂·4H₂O).[1][2] The primary challenge in preparing and storing aqueous solutions of FeCl₂ is its susceptibility to oxidation by atmospheric oxygen, which converts the active Fe²⁺ ions to Fe³⁺ ions, forming iron(III) chloride. This oxidation is often indicated by a color change in the solution from pale green to a yellowish-brown hue.

This document outlines standardized procedures to prepare stable FeCl₂ solutions by minimizing oxidation, ensuring the integrity and reactivity of the ferrous ions for experimental use.

Properties of Iron(II) Chloride

A clear understanding of the physical and chemical properties of FeCl₂ is essential for its proper handling and for the preparation of its solutions.

2.1 Physical Properties

Iron(II) chloride is a paramagnetic solid with a high melting point.[1] The anhydrous form is a white to off-white solid, while the more common tetrahydrate appears as a pale green crystalline solid.[1][2] It is highly soluble in water, forming pale green solutions.[1][2][3][4]

2.2 Chemical Properties

The Fe²⁺ ion is readily oxidized to the Fe³⁺ ion in the presence of oxygen. This process is accelerated in neutral or basic solutions due to the precipitation of iron(III) hydroxide. To stabilize the ferrous state, the solution is typically acidified, often with hydrochloric acid, to maintain a low pH.

Quantitative Data

The following table summarizes key quantitative data for iron(II) chloride, which is essential for accurate solution preparation.

| Property | Anhydrous FeCl₂ | FeCl₂·4H₂O (Tetrahydrate) |

| Molar Mass | 126.751 g/mol [1] | 198.8102 g/mol [1][2] |

| Appearance | Tan solid[1] | Pale green solid[1] |

| Density | 3.16 g/cm³[1] | 1.93 g/cm³[1][4] |

| Melting Point | 677 °C[1] | ~105-110 °C |

| Boiling Point | 1,023 °C[1] | N/A |

| Solubility in Water | ||

| at 10 °C | 64.4 g/100 mL[1] | |

| at 20 °C | 68.5 g/100 mL[1] | |

| at 100 °C | 105.7 g/100 mL[1] |

Experimental Protocols

Two primary methods for the preparation of FeCl₂ solution are presented below: one using the commercially available hydrated salt and another starting from elemental iron.

4.1 Protocol 1: Preparation from Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)

This is the most common and straightforward method. The key to this procedure is the use of deoxygenated, acidified water to prevent the oxidation of Fe²⁺.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Nitrogen or Argon gas (optional, but recommended)

-

Clean iron nail or iron powder (optional)

Procedure:

-

Deoxygenation of Solvent: Boil a sufficient volume of deionized water for at least 30 minutes to remove dissolved oxygen. Allow the water to cool to room temperature under a gentle stream of inert gas (nitrogen or argon) or in a sealed container.

-

Acidification: To the deoxygenated water, add a small amount of concentrated hydrochloric acid to reach a final concentration of approximately 0.1 M HCl. This will help to prevent the hydrolysis of FeCl₂ and subsequent oxidation.

-

Weighing the Reagent: In a clean, dry beaker or flask, weigh the required amount of FeCl₂·4H₂O to achieve the desired molar concentration.

-

Dissolution: Add a small amount of the acidified, deoxygenated water to the flask and swirl gently to dissolve the crystals. Once dissolved, add the remaining solvent to reach the final desired volume.

-

Stabilization (Optional): For long-term storage, a small piece of clean iron, such as an iron nail or a pinch of iron powder, can be added to the solution. The metallic iron will reduce any Fe³⁺ that may form back to Fe²⁺.

-

Storage: Transfer the solution to a tightly sealed, corrosive-resistant container.[5][6] For optimal stability, store the solution in a cool, dark place, and if possible, under an inert atmosphere.[7]

4.2 Protocol 2: Preparation from Iron Metal and Hydrochloric Acid

This method is useful when high-purity FeCl₂ solution is required or when the hydrated salt is unavailable.

Materials:

-

Fine iron powder or iron filings

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a fume hood, place the desired amount of iron powder into a flask.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of hydrochloric acid to the iron powder. The reaction is exothermic and will produce hydrogen gas, so proper ventilation is crucial. The reaction is: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g).

-

Reaction Completion: Allow the reaction to proceed until the evolution of hydrogen gas ceases. Gentle heating can be applied to ensure the reaction goes to completion.

-

Filtration: Filter the resulting solution to remove any unreacted iron powder or impurities.

-

Dilution and Storage: Dilute the solution to the desired concentration with deoxygenated water. Store the final solution as described in Protocol 1.

Safety Precautions

Iron(II) chloride is a corrosive chemical that can cause skin and eye irritation or burns.[8] Inhalation of dust can irritate the nose and throat.[8] Always handle FeCl₂ and its solutions in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps and logical flow of the preparation protocols.

Caption: Workflow for the preparation of FeCl₂ solution.

Caption: Key methods to prevent the oxidation of Fe²⁺ to Fe³⁺.

References

- 1. Iron(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Iron (II) Chloride, 4-H2O (250gr) - FeCl2 [why.gr]

- 3. youtube.com [youtube.com]

- 4. The ferrous chloride: Properties and Applications - FUNCMATER [funcmater.com]

- 5. worthingtonsteel.com [worthingtonsteel.com]

- 6. hillbrothers.com [hillbrothers.com]

- 7. integraclear.com [integraclear.com]

- 8. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Ferrous Chloride Tetrahydrate as a Reducing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous chloride tetrahydrate (FeCl₂·4H₂O) is a versatile and cost-effective reagent in organic synthesis, primarily utilized as a reducing agent.[1][2][3][4] Its accessibility, relatively low toxicity compared to other metal-based reductants, and effectiveness in various transformations make it a valuable tool in the modern synthetic chemist's arsenal. This document provides detailed application notes and experimental protocols for key reactions where this compound serves as a crucial reducing agent.

Key Applications

This compound is particularly effective in the following transformations:

-

Reduction of Nitro Compounds: A classic and widely used application is the reduction of aromatic and aliphatic nitro groups to their corresponding primary amines. This reaction is fundamental in the synthesis of anilines and other amino compounds, which are common precursors in the pharmaceutical and dye industries.

-

Reductive Dehalogenation: It can be employed for the removal of halogen atoms from organic molecules, particularly aryl halides. This is a useful transformation for the detoxification of halogenated pollutants and for the strategic removal of blocking groups in multi-step syntheses.

-

Reductive Amination (as a co-catalyst): While less common as the primary reducing agent, iron salts like ferrous chloride can act as Lewis acid catalysts in conjunction with a hydride source to facilitate the reductive amination of aldehydes and ketones.

Reduction of Aromatic Nitro Compounds